NP-Egta
Description
Historical Context of Photolabile Chelators in Biological Research
The concept of using light to trigger the release of biologically active molecules emerged in the 1970s. Early pioneering work by Engels and Hoffman involved the photoactivation of cyclic adenosine (B11128) monophosphate (cAMP) and adenosine triphosphate (ATP) using 2-nitrobenzyl and (2-nitrophenyl)ethyl photolabile groups nih.govnih.govresearchgate.net. These "photolabile protecting groups," or "caging groups," became a cornerstone in optochemical biology, providing a non-invasive external trigger for dynamic systems nih.govnih.gov. This initial success paved the way for the development of caged ions, particularly calcium, which is notoriously difficult to control with high precision due to its rapid kinetics in cellular environments.
Fundamental Principles of "Caged" Molecules for Spatiotemporal Control of Bioactive Species
Caged molecules are designed to be biologically inert until exposed to light, typically ultraviolet (UV) light, which induces a photochemical reaction that liberates the active compound colab.wsresearchgate.net. This process, known as photorelease or uncaging, is characterized by its speed, often occurring within milliseconds, and its high spatiotemporal precision colab.wsresearchgate.netmdpi.com.
The core principle involves covalently attaching a photoremovable chromophore (the "cage") to a bioactive molecule. Upon irradiation with a specific wavelength of light, the chromophore undergoes a conformational change or cleavage, releasing the active molecule into the cellular environment researchgate.netmdpi.comrsc.org. This light-mediated control offers several advantages:
Spatial Resolution: By focusing the uncaging beam, researchers can release biomolecules in specific intracellular compartments or even single synapses, providing submicrometer resolution colab.wsnih.gov.
Temporal Resolution: Light can be modulated in time and amplitude, allowing for rapid, repetitive release or finely graded changes in the magnitude of stimulation colab.wsnih.gov. The rate of uncaging must be faster than the biological process being studied lsu.edu.
Intracellular Accessibility: Unlike external application, uncaging allows for the release of charged, membrane-impermeable molecules (like Ca²⁺, IP₃, ATP) directly inside cells nih.gov.
Biocompatibility: Ideally, the released photoproducts should be non-toxic and not interfere with normal cellular processes lsu.edu.
Role of NP-EGTA as a Key "Caged Calcium" Reagent in Cellular Physiology Research
This compound (o-nitrophenyl EGTA) is a prominent example of a photolabile Ca²⁺ chelator that has revolutionized the study of Ca²⁺ signaling sysy.com. It was one of the first highly effective, cation-selective caged calcium compounds developed nih.gov. This compound is derived from EGTA, a well-known chelating agent, but with a photolabile o-nitrophenyl group incorporated into its structure sysy.comnih.gov.
Key Properties of this compound:
High Ca²⁺ Selectivity: this compound exhibits high specificity for Ca²⁺ ions and is largely unaffected by physiological Mg²⁺ concentrations (Kᴅ for Mg²⁺ is 9 mM) sysy.comnih.govinterchim.fr. This is crucial for studying Ca²⁺-specific pathways without interference from abundant magnesium.
Affinity Change upon Photolysis: Before photolysis, this compound binds Ca²⁺ with high affinity (Kᴅ approximately 80 nM) nih.govinterchim.frphysiology.org. Upon exposure to UV illumination (300-400 nm), the chelator undergoes a photochemical reaction, yielding iminodiacetic products with a dramatically reduced affinity for Ca²⁺ (Kᴅ increases to >1 mM, representing an affinity decrease by up to 12,500-fold) nih.govinterchim.frphysiology.org. This significant change ensures a rapid and substantial release of bound Ca²⁺.
High Photochemical Quantum Yield: this compound possesses a high photochemical quantum yield (approximately 0.2), indicating efficient conversion of light energy into chemical reaction, leading to effective Ca²⁺ release interchim.fr.
Cell Permeability (AM Ester): A cell-permeant acetoxymethyl (AM) ester form of this compound (this compound AM) is available. This form can be loaded into cells, where intracellular esterases cleave the AM groups, converting it into the active this compound, which then binds Ca²⁺ interchim.frphysiology.org. The AM ester itself does not bind Ca²⁺ until de-esterified interchim.fr.
Applications in Cellular Physiology Research: this compound has been extensively used to study numerous Ca²⁺-controlled processes in various cell types. It allows researchers to transiently release a relatively large concentration of free Ca²⁺ in the cytosol within milliseconds of UV activation physiology.orgresearchgate.net. Specific applications include:
Investigating Secretory Processes: It has been widely employed to study secretory processes in both neuronal and non-neuronal cells, such as exocytosis nih.govphysiology.orgresearchgate.net. For instance, it has been used to analyze neurotransmitter release mechanisms in autaptic neuron cultures sysy.com and to study lung surfactant secretion by interalveolar Ca²⁺ signaling physiology.org.
Studying Ion Channel Gating: this compound has been instrumental in defining the rapid modulatory effect of physiological Mg²⁺ on ryanodine (B192298) receptor (RyR) gating, by mimicking Ca²⁺ entry into cells nih.gov.
Measuring Calcium Buffering Capacity: Due to its high affinity for Ca²⁺, this compound can serve as a photolabile buffer and has been used to measure the calcium buffering capacity of cells interchim.fr.
Structure-Function Relationships: It aids in studying structure-function relationships in Ca²⁺-binding proteins like calmodulin and ATPases interchim.fr.
The development and widespread adoption of this compound, alongside other caged calcium compounds like DM-nitrophen and nitr-5, have transformed the field of cellular physiology by providing an unparalleled tool for dissecting the intricate roles of calcium in biological systems nih.govresearchgate.net.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃K₄N₃O₁₂ (tetrapotassium salt) | sysy.com |
| Molecular Weight | 655.81900 g/mol (tetrapotassium salt) | chemsrc.com |
| Kᴅ for Ca²⁺ (before photolysis) | ~80 nM | nih.govinterchim.frphysiology.org |
| Kᴅ for Ca²⁺ (after photolysis) | >1 mM (affinity decrease by ~12,500-fold) | nih.govinterchim.frphysiology.org |
| Kᴅ for Mg²⁺ | 9 mM | interchim.fr |
| Photochemical Quantum Yield | ~0.2 | interchim.fr |
| Absorption Maximum | ~260 nm (in Ca²⁺-free buffer) sysy.com | sysy.com |
| Uncaging Wavelength | Near UV light (300-400 nm) | physiology.orgresearchgate.net |
| Form (Cell Permeability) | Tetrapotassium salt (cell impermeant); AM ester (cell permeant) | interchim.frthermofisher.com |
| Storage | Protect from light; store at -20°C (for Synaptic Systems product) or -5°C to -30°C (Thermo Fisher) | sysy.comthermofisher.com |
Properties
Molecular Formula |
C20H23K4N3O12 |
|---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 |
InChI Key |
UFZDGCQSBBSEHV-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] |
Synonyms |
2-nitrophenyl EGTA 2-nitrophenyl-EGTA azid-1 caged calcium azid-1 caged calcium NPE NP-EGTA o-nitrophenyl EGTA ortho-nitrophenyl-EGTA |
Origin of Product |
United States |
Photochemistry and Photolysis Mechanisms of Np Egta
Molecular Structure and Photoreactive Moiety
NP-EGTA is engineered to reversibly bind calcium ions, releasing them upon exposure to specific wavelengths of light. This functionality is intrinsically linked to its molecular architecture.
This compound is an ortho-nitrophenyl derivative of Ethylene Glycol Tetraacetic Acid (EGTA) google.cominterchim.frnih.gov. EGTA itself is an aminopolycarboxylic acid known for its strong chelating properties, particularly its higher selectivity for calcium ions over magnesium ions wikipedia.org. The integration of the ortho-nitrophenyl group into the EGTA structure transforms it into a photosensitive chelator google.comnih.gov.
This compound exhibits a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 80 nM google.cominterchim.frnih.govthermofisher.comthermofisher.com. Crucially, its affinity for magnesium ions is significantly lower, around 8.8 mM or 9 mM google.cominterchim.frnih.govthermofisher.comthermofisher.comsysy.com. This substantial difference in affinity ensures that this compound selectively binds calcium without significantly perturbing physiological magnesium levels, which are typically much higher than calcium concentrations within cells interchim.frnih.govthermofisher.comthermofisher.com. The most commonly studied form of this compound is the tetrapotassium salt, with a molecular formula of C20H23K4N3O12 and a molecular weight of 653.81 g/mol sysy.comsysy.com.
The core mechanism by which this compound releases calcium involves a photochemical cleavage event triggered by ultraviolet (UV) light google.cominterchim.frnih.govthermofisher.comthermofisher.com. The ortho-nitrophenyl moiety serves as the photoreactive "caging group" csic.es. Upon illumination, this group undergoes a light-induced reaction that leads to the scission of specific bonds within the molecule csic.esucsd.edu.
The photolysis process results in the cleavage of the chelator, yielding iminodiacetic acid photoproducts google.comthermofisher.comthermofisher.comthermofisher.com. These photoproducts possess a dramatically reduced affinity for calcium compared to the parent this compound molecule google.comthermofisher.comthermofisher.com. Specifically, the Kd for calcium increases to approximately 1 mM after photolysis, representing a substantial 12,500-fold decrease in calcium affinity google.cominterchim.frnih.govthermofisher.comthermofisher.com. This significant drop in affinity causes the rapid release of previously bound calcium ions into the surrounding environment.
The general photochemistry of ortho-nitrophenols often involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group, initiating the cleavage rsc.org. In the case of this compound, this leads to internal bond breakages that are crucial for the uncaging process ucsd.edu.
Photoactivation Wavelengths and Energy Requirements
The effectiveness of this compound as a caged calcium compound is highly dependent on the precise application of light energy, specifically within the ultraviolet spectrum.
Efficient uncaging of calcium from this compound necessitates exposure to ultraviolet (UV) light google.cominterchim.frnih.govthermofisher.comthermofisher.comresearchgate.netthermofisher.com. The optimal wavelength range for this photoactivation is typically around 350-360 nm google.comnih.gov. More broadly, uncaging can be achieved with near UV light in the 300-400 nm range researchgate.net.
Various light sources have been successfully employed for this compound photolysis, including:
Frequency-doubled ruby lasers (347 nm) google.comnih.govthermofisher.com
Frequency-tripled Nd:YAG lasers (355 nm) thermofisher.comlaserfocusworld.combiorxiv.org
UV argon-ion laser lines (351/364 nm) thermofisher.comnih.gov
Mercury arc lamps (365 nm) thermofisher.com
Light-emitting diodes (LEDs) thermofisher.com
This compound is particularly efficient at absorbing light within the 340-360 nm range interchim.fr. However, it is important to note that this compound is not suitable for two-photon photoactivation due to its extremely low absorption cross-section in the wavelength range typically accessible with femtosecond pulsed Ti:sapphire laser sources thermofisher.comucsd.edu.
The quantum yield of photolysis (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction, representing the number of molecules that undergo a photochemical transformation per photon absorbed. For this compound, the quantum yield of photolysis is notably high, contributing to its efficacy as a caged calcium reagent google.cominterchim.frnih.govthermofisher.comthermofisher.comthermofisher.com.
Research findings indicate the following quantum yields for this compound:
| Condition | Quantum Yield (Φ) | Source |
| In the presence of Ca²⁺ | 0.23 | google.comnih.govsysy.comthermofisher.com |
| In the absence of Ca²⁺ | 0.20 | google.comnih.gov |
This high quantum yield, particularly in the presence of calcium, signifies that a significant proportion of absorbed photons effectively lead to the desired uncaging event, resulting in a high photochemical yield of liberated calcium google.comnih.gov.
Kinetics of Calcium Photorelease
The rapid kinetics of calcium photorelease from this compound are fundamental to its application in studying fast biological processes. Upon photolysis, this compound rapidly releases bound calcium ions google.cominterchim.frnih.govthermofisher.comthermofisher.comresearchgate.net.
Studies investigating the kinetics of this compound photolysis have revealed a multi-phasic decay of transient intermediates. In the presence of saturating calcium at pH 7.2 and 25°C, these intermediates decay biexponentially with rates of 500,000 s⁻¹ and 100,000 s⁻¹ nih.gov. In the absence of calcium under the same conditions, the decay rates are 290,000 s⁻¹ and 68,000 s⁻¹ nih.gov.
The rate of increase in calcium-indicator fluorescence, when this compound is photolyzed in the presence of calcium and a calcium indicator, has been measured at 68,000 s⁻¹ at pH 7.2 and 25°C nih.gov. This rapid release translates into swift physiological responses; for instance, in experiments with chemically skinned skeletal muscle fibers, half-maximal tension was achieved within 18 milliseconds at 15°C after a single flash from a 347 nm laser, demonstrating the speed at which calcium is liberated and becomes biologically active google.comnih.gov.
Rates of Calcium Liberation (e.g., microseconds to milliseconds)
The photolysis of this compound results in a swift liberation of calcium ions, typically occurring within the microsecond to millisecond timescale. This rapid release is crucial for studying fast cellular events that are regulated by calcium, such as muscle contraction and neurotransmitter release. uni.luboykyo.comnih.gov
Upon UV illumination, the affinity of this compound for calcium is significantly reduced within a few microseconds, leading to a quick elevation of intracellular free calcium concentration. nih.gov For instance, experiments with chemically skinned skeletal muscle fibers demonstrated that half-maximal tension, indicative of calcium release and subsequent muscle activation, was achieved in approximately 18 milliseconds at 15°C following a single flash from a frequency-doubled ruby laser (347 nm) when using this compound. uni.lu This rate suggests that the photorelease process itself is not the rate-limiting step for rapid biological responses. uni.lu
For comparison, other caged calcium compounds exhibit similar rapid release kinetics. DM-nitrophen, for example, has a calcium release half-time (t½) of less than or equal to 180 microseconds. uni.lu NDBF-EGTA, another photolabile chelator, releases calcium from its complex with a rate of 20,000 s⁻¹, which corresponds to a half-time of 50 microseconds. tocris.com The unbinding rate of calcium from the photoproducts of this compound is exceptionally fast, approximately 200,000 times faster than from intact this compound (360 ms (B15284909)⁻¹ versus 0.0017 ms⁻¹). wikipedia.org
The following table summarizes the calcium liberation rates and related properties for this compound and other notable caged calcium compounds:
Table 1: Calcium Liberation Rates and Photophysical Properties of Caged Calcium Compounds
| Compound | Quantum Yield of Photolysis (with Ca²⁺) | Kᴅ for Ca²⁺ (before photolysis) | Kᴅ for Ca²⁺ (after photolysis) | Ca²⁺ Release Rate / Half-time |
| This compound | 0.23 uni.lu | 80 nM uni.luzhanggroup.org | >1 mM zhanggroup.org, 1 mM uni.lu | Few microseconds nih.gov, Half-maximal tension in 18 ms uni.lu |
| DM-nitrophen | 0.18 tocris.com | 5 nM boykyo.com | 3 mM boykyo.com | t½ ≤ 180 microseconds uni.lu |
| NDBF-EGTA | 0.7 tocris.com | 14 nM (pH 7.5) tocris.com | ~1 mM (pH 7.5) tocris.com | 20,000 s⁻¹ tocris.com (50 microseconds) |
| DMNPE-4 | 0.09 tocris.comnih.gov | 48 nM (pH 7.2) nih.gov | ~2 mM (pH 7.2) nih.gov | Biphasic: 70% at ~48,000 s⁻¹, 30% at 1.5 s⁻¹ nih.gov |
| Nitr-5 | 0.012 tocris.com | 145 nM boykyo.comtocris.com | 6.3 mM boykyo.com | Not specified in snippets |
Biphasic Release Kinetics of this compound
The release of calcium from this compound upon photolysis has been observed to exhibit biphasic kinetics. google.com Biphasic release kinetics imply that calcium is liberated in at least two distinct phases, typically characterized by different rates. This phenomenon is not unique to this compound and can be observed in other drug delivery systems and caged compounds where a rapid initial release is followed by a slower, more sustained release. nih.govuni-goettingen.de
For this compound, the calcium release triggered by laser photolysis is Ca²⁺-sensitive and biphasic, featuring a rapid component that is approximately 10 times faster than the subsequent tension development in muscle fibers. google.com While specific detailed rates for the two distinct phases of this compound's calcium release were not extensively detailed in the provided search results, the biphasic nature indicates a complex release profile. For instance, a related caged calcium compound, DMNPE-4, explicitly demonstrates biphasic kinetics, with 70% of calcium released at a very rapid rate of approximately 48,000 s⁻¹ and the remaining 30% released at a much slower rate of 1.5 s⁻¹. nih.gov This example illustrates the typical characteristics of biphasic release, where a significant portion of the caged ion is released almost instantaneously, followed by a slower component, which can be influenced by factors such as the rebinding to endogenous buffers and unphotolyzed cage. researchgate.net
Calcium Chelation and Selectivity Profile
High-Affinity Calcium Binding Pre-Photolysis
Before photolysis, NP-EGTA functions as a high-affinity chelator for calcium ions. This strong binding capacity allows it to effectively sequester free calcium within its environment.
The dissociation constant (Kd) for calcium binding to this compound prior to photolysis is approximately 80 nM molport.comsysy.comchemsrc.com. This low Kd value signifies a strong affinity, indicating that this compound efficiently binds calcium under resting conditions.
Low-Affinity Photoproducts and Calcium Release Efficiency
Upon exposure to UV light, the nitrophenyl group of this compound is cleaved, leading to a profound change in its molecular structure and, consequently, its calcium binding properties.
Photolysis of this compound results in a dramatic decrease in its affinity for calcium. The dissociation constant for calcium increases by approximately 12,500-fold following UV illumination molport.comsysy.comchemsrc.com. This substantial reduction in affinity means that the photoproducts of this compound bind calcium with significantly lower strength, effectively releasing the previously chelated calcium ions. The photoproducts possess calcium affinities in the millimolar (mM) range molport.com.
The considerable decrease in calcium affinity post-photolysis ensures an efficient and rapid release of calcium ions. This rapid release allows for precise temporal control over calcium-dependent processes in various biological systems sysy.com. The photolysis reaction is highly efficient, exhibiting a quantum yield of approximately 0.2 to 0.23 in the presence of calcium ions molport.comsysy.com. This high quantum yield contributes to the effective generation of calcium spikes within cells, making this compound a valuable tool for triggering or driving calcium-dependent "ON" reactions.
Divalent Cation Selectivity
This compound demonstrates a notable selectivity for calcium ions over other physiologically relevant divalent cations, particularly magnesium.
This compound exhibits a negligible affinity for physiological magnesium concentrations. The dissociation constant (Kd) for magnesium is approximately 9 mM molport.comsysy.com. This high Kd for magnesium ensures that this compound does not significantly perturb magnesium homeostasis within cells, thereby minimizing unwanted side effects when studying calcium-specific pathways molport.comsysy.com. This selectivity is crucial for maintaining the integrity of cellular processes that rely on stable magnesium levels while specific calcium signals are being manipulated.
Table 1: Key Dissociation Constants of this compound
| Compound | Ion | State | Dissociation Constant (Kd) |
| This compound | Ca²⁺ | Pre-Photolysis | 80 nM molport.comsysy.comchemsrc.com |
| This compound Photoproducts | Ca²⁺ | Post-Photolysis | >1 mM (affinity decrease by ~12,500-fold) molport.comsysy.comchemsrc.com |
| This compound | Mg²⁺ | Pre-Photolysis | 9 mM molport.comsysy.com |
Table 2: Calcium Affinity Change Post-Photolysis
| Compound | Change in Ca²⁺ Affinity Post-Photolysis |
| This compound | ~12,500-fold decrease molport.comsysy.comchemsrc.com |
Advanced Synthetic Methodologies and Analogues of Np Egta
Rational Design Strategies for Modified Caged Chelators
Rational design plays a crucial role in developing modified caged chelators, aiming to enhance their performance beyond the capabilities of parent compounds like NP-EGTA. The overarching strategy for calcium uncaging involves either photochemical modification of the chelator's buffering capacity (as seen with BAPTA derivatives like nitr-5 or azid-1) or photochemical scission of the chelator's backbone, as is the case with EDTA-based (e.g., DM-nitrophen) or EGTA-based (e.g., this compound) compounds.
The primary goal of rational design is to improve upon existing caged compounds by optimizing their calcium chelation properties and light absorption capabilities. This often involves making subtle, yet impactful, alterations to the ligand structure to achieve predictable modifications in the compound's characteristics. A key principle in designing efficient caged Ca²⁺ molecules is to ensure they possess high pre-photolysis affinities for calcium, and that upon photolysis, they undergo fragmentation into two products with significantly lower calcium affinity, thereby ensuring efficient calcium release. An example of such a modification is the introduction of dimethoxy substituents to the ortho-nitrophenyl chromophore, which has been shown to improve the optical properties of the resulting derivatives, such as DMNPE-1 through DMNPE-4.
Characterization of Next-Generation this compound Derivatives
The development of next-generation this compound derivatives has focused on enhancing their utility in various biological applications by improving their key physicochemical properties. DMNPE-4 stands out as a notable example of such a derivative.
Next-generation this compound derivatives exhibit finely tuned calcium binding affinities, allowing for more precise control over calcium release. Parent this compound demonstrates a dissociation constant (Kd) for Ca²⁺ of 80 nM at pH 7.2 and for Mg²⁺ of approximately 8.8 mM to 9 mM. Upon photolysis, the iminodiacetic acid photoproducts of this compound show a significantly reduced affinity for Ca²⁺, with a Kd of approximately 1 mM. This substantial change represents about a 12,500-fold decrease in calcium affinity upon uncaging.
DMNPE-4, a dimethoxy-ortho-nitrophenyl derivative of EGTA, exhibits an even higher affinity for Ca²⁺, with Kd values of 48 nM at pH 7.2 and 19 nM at pH 7.4. Its photoproducts have a Kd for Ca²⁺ of about 2 mM at pH 7.2, leading to an impressive 40,000-fold change in apparent affinity for Ca²⁺ upon photolysis. Furthermore, DMNPE-4 maintains high selectivity for Ca²⁺ over Mg²⁺, with a Kd for Mg²⁺ of 10 mM.
Table 1: Calcium Binding Affinities of this compound and DMNPE-4
| Compound | Pre-photolysis Ca²⁺ Kd (pH 7.2) | Post-photolysis Ca²⁺ Kd (pH 7.2) | Fold Change in Affinity | Mg²⁺ Kd |
| This compound | 80 nM | ~1 mM | ~12,500-fold | 8.8-9 mM |
| DMNPE-4 | 48 nM (pH 7.2), 19 nM (pH 7.4) | ~2 mM | ~40,000-fold | 10 mM |
Improved light utilization is a critical feature of advanced caged chelators, achieved through enhanced extinction coefficients. The parent this compound has an extinction coefficient of 974 M⁻¹cm⁻¹ at 347 nm (or 975 M⁻¹cm⁻¹ at 350 nm). In contrast, DMNPE-4 boasts a significantly higher extinction coefficient of 5120 M⁻¹cm⁻¹ at 350 nm. This substantial increase in extinction coefficient means that DMNPE-4 absorbs light much more efficiently, leading to improved light utilization during photolysis. The incorporation of dimethoxy substituents into the ortho-nitrophenyl chromophore of DMNPE-4 is responsible for this improvement, as these electron-donating groups not only boost the extinction coefficient but also shift the absorption peak to longer, less phototoxic wavelengths.
Table 2: Extinction Coefficients of this compound and DMNPE-4
| Compound | Extinction Coefficient (at 350 nm) |
| This compound | 975 M⁻¹cm⁻¹ |
| DMNPE-4 | 5120 M⁻¹cm⁻¹ |
The development of analogues capable of two-photon photolysis represents a significant advancement, offering enhanced spatial resolution and deeper tissue penetration. DMNPE-4 is one such analogue that can be effectively utilized for two-photon uncaging. Another notable example is NDBF-EGTA, which exhibits a two-photon cross-section of approximately 0.6 GM and has been demonstrated to induce localized calcium-induced calcium release through two-photon photolysis. Similarly, DM-nitrophen, an EDTA-based caged compound, also possesses a two-photon action cross-section, approximately 0.013 GM at 730 nm, making it suitable for two-photon activation.
Despite its widespread use in one-photon uncaging applications, the parent this compound exhibits significant limitations when it comes to two-photon excitation. This compound has no measurable uncaging yield or two-photon action cross-section within the common excitation wavelength range of 700 to 800 nm. Consequently, it is generally considered unsuitable for two-photon photoactivation due to its extremely low absorption cross-section at the wavelengths typically employed with femtosecond pulsed Ti:sapphire laser sources. Compared to other caged compounds like DM-nitrophen, this compound possesses a considerably lower two-photon cross-section (approximately 0.001 GM versus 0.01 GM for DM-nitrophen). This low efficiency necessitates more than ten times the optical power for two-photon excitation compared to more optimized caged compounds, posing practical challenges and increasing the potential for cellular damage.
Applications in Cellular and Subcellular Calcium Signaling Research
Precise Manipulation of Intracellular Calcium Concentrations
NP-EGTA functions as a "caged" calcium reagent, meaning it sequesters calcium ions until a light stimulus triggers their release. The compound exhibits a high selectivity for calcium over magnesium, with a dissociation constant (Kd) for Ca²⁺ of 80 nM and for Mg²⁺ of 9 mM. thermofisher.comnih.gov Upon UV illumination, the nitrophenyl group is cleaved, leading to a dramatic decrease in its affinity for Ca²⁺ (Kd increases to over 1 mM, representing a 12,500-fold reduction). thermofisher.comnih.gov This photolytic reaction is highly efficient, boasting a quantum yield of 0.23 in the presence of calcium ions. nih.govsysy.com
The rapid and controlled release of calcium from this compound allows for the induction of transient calcium bursts within the cytosol in milliseconds. researchgate.netuni-saarland.deresearchgate.net Researchers often use the cell-permeant acetoxymethyl (AM) ester derivative of this compound (this compound AM), which can be passively loaded into cells. Once inside, intracellular esterases cleave the AM groups, converting it into the active this compound form that can then bind Ca²⁺. thermofisher.combiorxiv.orgnih.govthermofisher.com This method enables the study of calcium buffering capacity within cells and the physiological responses resulting from rapid changes in intracellular Ca²⁺. thermofisher.comthermofisher.com
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Kd for Ca²⁺ (before photolysis) | 80 nM | thermofisher.comnih.gov |
| Kd for Ca²⁺ (after photolysis) | >1 mM (12,500-fold decrease) | thermofisher.comnih.gov |
| Kd for Mg²⁺ | 9 mM | thermofisher.comnih.gov |
| Photolysis Quantum Yield | 0.23 (in presence of Ca²⁺) | nih.govsysy.com |
| Optimal UV Wavelength | ~350 nm | thermofisher.comnih.gov |
| Time to Release Ca²⁺ | Milliseconds | researchgate.netuni-saarland.deresearchgate.net |
Dissection of Calcium-Dependent Biological Processes
The precise control over intracellular calcium dynamics afforded by this compound has been instrumental in dissecting various calcium-dependent biological processes across diverse cell types and systems.
In neuroscience, this compound is extensively used to investigate calcium-dependent processes fundamental to neuronal function, particularly neurotransmitter release. By manipulating intracellular calcium levels, researchers can study the mechanisms underlying this critical process. For instance, experiments have shown that photolysis of this compound can trigger synaptic vesicle fusion in response to Ca²⁺ influx, enabling the dissection of the precise timing and dynamics of neurotransmitter release. Studies utilizing this compound in autaptic neuron culture systems have provided detailed analyses of release mechanisms. sysy.combiocompare.com Furthermore, selective Ca²⁺ elevation in astrocytes, achieved through this compound photolysis, has been shown to increase the frequency of spontaneous inhibitory post-synaptic potentials (sIPSCs) in neighboring interneurons in hippocampal slices, suggesting a role for astrocyte-mediated glutamate (B1630785) release in modulating inhibitory synaptic transmission. pnas.orgnih.gov This astrocytic calcium elevation can activate neuronal kainate receptors. pnas.org
This compound is a valuable tool for exploring mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By providing controlled calcium signals that mimic physiological conditions, researchers can gain insights into how calcium influences gene expression and synaptic strength. Direct induction of glial calcium elevations using this compound has been demonstrated to influence synaptic plasticity. Depending on the photolysis pattern, it can induce prolonged glial calcium elevation leading to post-tetanic depression or post-tetanic potentiation. nih.gov This highlights how astrocytic calcium signaling, precisely controlled by this compound, can modulate inhibitory interneurons in hippocampal slices. pnas.org
In muscle physiology, this compound aids in understanding the pivotal role of calcium in muscle contraction and relaxation. It has been employed to induce rapid contractions in skinned muscle fibers upon photolysis. In experiments with chemically skinned skeletal muscle fibers, a fully relaxed fiber equilibrated with this compound-Ca²⁺ complex contracted maximally after a single flash of UV light, with half-maximal tension achieved in approximately 18 milliseconds at 15°C. nih.gov this compound also assists in studying Calcium-Induced Calcium Release (CICR) mechanisms, which are crucial for cardiac and skeletal muscle function.
In rat ventricular myocytes, the incorporation of this compound has been shown to decrease both the amplitude and the rate of decay of the caffeine (B1668208) response. These effects were subsequently reversed upon photolysis of this compound. nih.govnih.gov Furthermore, loading with this compound leads to a marked decrease in the amplitude of the systolic calcium transient, an effect that is reversed by photolysis. researchgate.net The presence of this compound can also introduce an initial rapid phase of decay in the systolic calcium transient kinetics, which is faster than that observed in control cells. nih.govresearchgate.net
Table 2: Impact of this compound on Myocardial Calcium Transients
| Parameter | Effect of this compound Loading | Effect After Photolysis | Reference |
| Amplitude of Caffeine Response | Decreased | Effects removed | nih.govnih.gov |
| Rate of Decay of Caffeine Response | Decreased | Effects removed | nih.govnih.gov |
| Amplitude of Systolic Ca²⁺ Transient | Decreased | Reversed | researchgate.net |
| Kinetics of Systolic Ca²⁺ Transient Decay | Initial rapid phase (faster than control) | - | nih.govresearchgate.net |
This compound has been utilized in permeabilized muscle fibers to precisely alter cytosolic Ca²⁺ concentrations through flash photolysis of Ca²⁺-bound this compound. rupress.org Studies have shown that large spikes of cytosolic Ca²⁺ (e.g., 70 µM with 1 mM this compound or nearly 300 µM with 5 mM this compound) induced by photorelease did not immediately trigger Ca²⁺ release but rather elicited an increase in the frequency of events after a lag. rupress.org this compound is also employed to investigate calcium sparks and their role in excitation-contraction coupling in smooth muscle. rupress.orgnih.govnih.gov In smooth muscle cells, calcium sparks may primarily regulate the activity of Ca²⁺-activated ion channels in the plasma membrane, rather than serving as the fundamental building blocks for excitation-contraction coupling. nih.gov
The membrane-permeant this compound AM has been successfully used to induce cell contractions in vivo during Drosophila morphogenesis at single-cell resolution. biorxiv.orgnih.govbiorxiv.org Upon UV illumination, calcium bursts are observed within seconds and are spatially restricted to individual target cells. nih.gov This localized calcium increase reliably leads to cell contraction within a minute, resulting in an approximate 50% reduction in the cross-sectional area of the targeted cells. nih.gov Importantly, these induced calcium levels are reversible, and the affected cells continue to participate in subsequent tissue morphogenesis. nih.gov Research indicates that these calcium bursts trigger the activation of non-muscle myosin II, a process dependent on Rho kinase (ROCK) activity. nih.gov Furthermore, this compound has been instrumental in investigations into how direct manipulation of free Ca²⁺ affects cell behavior, such as apical constriction during Drosophila dorsal closure. nih.gov Within seconds of uncaging, rapid contraction of targeted cells is observed, leading to a significant reduction of apical area, with reported values of 57.5 ± 19.1%. nih.gov
Table 3: this compound's Impact on Epithelial Cell Contractility
| Parameter | Effect of Ca²⁺ Uncaging by this compound | Reference |
| Time to Ca²⁺ Burst | Within seconds | nih.gov |
| Spatial Restriction | Individual target cells | nih.gov |
| Time to Cell Contraction | Within a minute | nih.gov |
| Reduction in Cross-sectional Area | ~50% (Drosophila morphogenesis) | nih.gov |
| Reduction in Apical Area | 57.5 ± 19.1% (Drosophila dorsal closure) | nih.gov |
| Myosin Activation | Triggers non-muscle myosin II (ROCK-dependent) | nih.gov |
| Reversibility of Ca²⁺ Levels | Yes | nih.gov |
Ciliary Calcium Dynamics
This compound has been instrumental in investigating the dynamics of Ca²⁺ within primary cilia, specialized organelles involved in various cellular processes. By loading cells with the cell-permeant this compound-AM and then uncaging Ca²⁺ in the cytoplasm near the ciliary base using a focused laser pulse, researchers can observe the diffusion of Ca²⁺ into the cilium nih.govuni.lu. Studies utilizing this approach have demonstrated that Ca²⁺ diffuses into the cilium from the cytoplasm without significant delay, with observed velocities ranging from 15 to 16 μm/s nih.govuni.lu. These findings suggest that the protein-dense structure at the base of the cilium does not act as a substantial localized Ca²⁺ buffer or an impermeant physical barrier to Ca²⁺ entry into the cilium nih.gov.
Investigation of Spatiotemporal Calcium Dynamics
This compound serves as a powerful tool for dissecting the spatiotemporal aspects of intracellular Ca²⁺ signals, allowing researchers to precisely control the timing and location of Ca²⁺ release.
Localized uncaging of Ca²⁺ from this compound can effectively initiate and study the propagation of intracellular Ca²⁺ waves. In pancreatic acinar cells, for instance, localized photolysis of this compound in the apical (secretory granule) region triggers global Ca²⁺ transients that propagate across the cell nih.govuni.lu. Conversely, uncaging in the basal region often fails to induce such propagating waves, highlighting a functional polarization of Ca²⁺ release sites within these cells nih.gov. The speed of these Ca²⁺ waves can be measured, providing insights into the mechanisms governing their spread uni.luuni-freiburg.de. The propagation of these waves often involves Ca²⁺-induced Ca²⁺ release (CICR) mechanisms, mediated by inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs) nih.govuni-freiburg.de.
The ability of this compound to release Ca²⁺ with high spatial and temporal precision allows for the generation of both localized Ca²⁺ spikes and global Ca²⁺ oscillations. By controlling the area and duration of UV exposure, researchers can induce transient, localized elevations in cytosolic Ca²⁺, referred to as "uncaging spikes" nih.gov. These localized Ca²⁺ transients can be precisely evoked in specific subcellular regions, such as axonal processes in neurons, where repetitive photolysis of caged calcium (this compound) has been shown to induce localized Ca²⁺ transients that influence differential outgrowth of stimulated versus unstimulated processes guidetopharmacology.org. Furthermore, repetitive uncaging of this compound at regular intervals can evoke reproducible increases in Ca²⁺-activated currents, enabling the study of cellular responses to controlled Ca²⁺ pulses uni-freiburg.de.
Localized uncaging experiments with this compound have provided critical insights into the subcellular distribution and sensitivity of Ca²⁺ release sites. In secretory epithelial cells, such as pancreatic acinar cells, localized Ca²⁺ uncaging has revealed a significant subcellular polarity in the sensitivity of CICR nih.gov. The apical region demonstrates a higher sensitivity to CICR compared to the basal region, which dictates the unidirectional propagation of Ca²⁺ waves from the apical to the basal pole nih.gov. This functional asymmetry suggests a non-uniform distribution or differential regulation of Ca²⁺ release channels, such as IP3Rs and RyRs, across different cellular compartments nih.gov.
Probing Cellular Calcium Buffering Capacity
This compound is a valuable tool for quantitatively assessing the Ca²⁺ buffering capacity of cells uni.luwikipedia.orgflybase.org. By releasing a defined amount of Ca²⁺ into the cytosol and monitoring the resulting free Ca²⁺ concentration, researchers can determine the cell's ability to bind and sequester Ca²⁺ flybase.org. This method is particularly advantageous as this compound's high selectivity for Ca²⁺ over Mg²⁺ allows for the selective manipulation of Ca²⁺ levels without perturbing physiological Mg²⁺ concentrations, which is crucial for accurate buffering measurements flybase.org. Studies have indicated that differences in the amplitude of Ca²⁺ responses induced by localized uncaging can reflect variations in Ca²⁺ buffering capacity across different cellular regions nih.gov.
Mathematical and Computational Modeling of Calcium Release Events
While this compound is primarily an experimental tool, the precise spatiotemporal control it offers in releasing Ca²⁺ generates invaluable data that directly informs and validates mathematical and computational models of Ca²⁺ release events. Experimental observations obtained through this compound uncaging, such as the kinetics and spatial spread of Ca²⁺ transients, localized Ca²⁺ spikes, and the initiation and propagation of Ca²⁺ waves, provide crucial parameters for refining these models nih.govuni.luuni-freiburg.deguidetopharmacology.org. Mathematical and computational models play a significant role in understanding the complex relationship between single channel gating of intracellular Ca²⁺ channels and the stochastic dynamics of Ca²⁺ release events, such as Ca²⁺ puffs and sparks. The data derived from this compound experiments helps to validate the predictions of these models, leading to a more comprehensive understanding of Ca²⁺ signaling networks within cells.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Kd for Ca²⁺ (intact) | 80 nM | ebi.ac.ukuni.luwikipedia.orgwikipedia.orgflybase.org |
| Kd for Ca²⁺ (photolyzed) | >1 mM (12,500-fold decrease) | ebi.ac.ukuni.luwikipedia.orgwikipedia.org |
| Kd for Mg²⁺ | 8.8-9 mM | ebi.ac.ukuni.luwikipedia.orgwikipedia.orgflybase.org |
| Photochemical Quantum Yield | ~0.2 | uni.luwikipedia.orgwikipedia.org |
| Optimal UV Wavelength | ~350 nm | ebi.ac.uk |
Table 2: Observed Calcium Diffusion Velocities in Cilia
| Cellular Compartment | Diffusion Velocity (μm/s) | Source |
| Cytoplasm | 16 ± 2 | nih.govuni.lu |
| Cilium | 15 ± 2 | nih.govuni.lu |
Integration with Advanced Optical Microscopy and Imaging Techniques
Laser Scanning Confocal Microscopy for Spatially Precise Uncaging
Laser scanning confocal microscopy is a key technology for the spatially precise uncaging of NP-EGTA. This technique allows for the targeted delivery of ultraviolet (UV) laser light to specific, predefined regions within a cell with high spatial precision. nih.gov By focusing the UV laser beam, researchers can induce the photolysis of this compound in subcellular compartments, such as the apical or basal regions of a cell, with a resolution typically in the micrometer range. nih.govrapp-opto.com
The process involves loading cells with this compound and then using the confocal microscope's laser to illuminate a selected area. researchgate.net The duration and intensity of the UV exposure can be precisely controlled, which in turn dictates the amount of calcium released from the this compound cage. researchgate.net This level of control enables the generation of localized calcium signals, mimicking physiological calcium microdomains and allowing for the investigation of their specific downstream effects. For instance, studies have utilized this method to demonstrate the polarized distribution of calcium-sensitive calcium release sites in pancreatic acinar cells by selectively uncaging calcium in either the apical or basal poles. nih.gov
The rapid on-off switching capabilities of the laser, often controlled by an acousto-optical tunable filter, permit pixel-by-pixel activation of uncaging, further enhancing the spatial and temporal resolution of the calcium release. nih.gov This precision is crucial for understanding the intricate organization of calcium signaling pathways within the cell.
Application in Two-Photon Imaging for Deep Tissue Studies
While this compound's primary absorption is in the UV range, making it ideal for single-photon uncaging with confocal microscopy, its application in two-photon imaging for deep tissue studies has been a topic of interest. Two-photon microscopy offers significant advantages for imaging deeper into scattering biological tissues, as it uses near-infrared (NIR) light, which penetrates tissue more effectively than UV light. nih.govnih.govmicroscopist.co.uk This technique has revolutionized in vivo imaging, allowing for the visualization of cellular and subcellular structures and processes hundreds of microns deep within living animals. nih.govresearchgate.netbiorxiv.org
However, this compound has a very low two-photon absorption cross-section in the wavelength range typically accessible with standard Ti:sapphire lasers used in two-photon microscopy. thermofisher.com This characteristic makes efficient two-photon uncaging of this compound challenging. Despite this limitation, the principle of two-photon excitation has been successfully applied to other caged compounds to trigger localized photorelease deep within tissues. nih.gov The development of new caged calcium compounds with improved two-photon absorption properties remains an active area of research to fully leverage the deep-tissue capabilities of two-photon microscopy for controlled calcium release. nih.gov
Concurrent Fluorescence Calcium Imaging
A significant strength of using this compound is its compatibility with concurrent fluorescence calcium imaging. This allows researchers to not only induce a change in calcium concentration but also to visualize and quantify the resulting calcium dynamics in real-time.
This compound is frequently used in conjunction with a variety of fluorescent calcium indicators. These indicators chelate calcium and exhibit a change in their fluorescent properties upon binding, allowing for the measurement of intracellular calcium concentrations.
Fluo-4: This is an intensity-based indicator that shows a large increase in fluorescence upon binding calcium. umass.edu It is widely used in this compound experiments due to its compatibility with excitation by argon-ion lasers at 488 nm, a common feature of confocal microscopes. researchgate.netresearchgate.netumass.edu
Fura Red: This ratiometric indicator is excited at 488 nm, and its emission properties change upon calcium binding. nih.gov Ratiometric dyes offer the advantage of allowing for more quantitative measurements of calcium concentrations that are less susceptible to variations in dye concentration, cell thickness, and illumination intensity. acs.org
Oregon Green BAPTA-5N (OGB-5N): This is a low-affinity calcium indicator, making it suitable for measuring high calcium concentrations that might saturate high-affinity indicators. nih.govnih.govthermofisher.com Its spectral properties are similar to Fluo-4, making it compatible with standard confocal microscopy setups. researchgate.netnih.gov
The choice of indicator depends on the specific experimental requirements, such as the expected calcium concentration range and the imaging modality being used.
The combination of this compound uncaging and fluorescence calcium imaging enables the real-time monitoring of the photoreleased calcium dynamics. nih.govresearchgate.net Upon UV illumination, the release of calcium from this compound causes a sharp increase in the intracellular calcium concentration, which is immediately reported by the co-loaded fluorescent indicator. nih.govresearchgate.net This allows for the precise measurement of the kinetics and spatial spread of the calcium signal.
Researchers can control the characteristics of the calcium rise by adjusting the duration and intensity of the UV laser exposure. researchgate.net For example, a brief, high-intensity pulse can generate a rapid, transient calcium spike, while a continuous, low-level exposure can produce a slower, ramp-like increase in calcium. nih.govresearchgate.net This versatility allows for the simulation of a wide range of physiological calcium signals.
Correlation of Calcium Signals with Physiological Events
A primary application of this compound is to establish a causal link between transient increases in intracellular calcium and specific physiological events. By artificially inducing a localized calcium signal and observing the cellular response, researchers can directly test the role of calcium in a particular process.
For example, in muscle cells, the photolytic release of calcium from this compound has been shown to induce muscle contraction, providing direct evidence for the role of calcium in excitation-contraction coupling. nih.gov In cardiac myocytes, this compound has been used to study the effects of exogenous calcium buffering on the systolic calcium transient. researchgate.net Furthermore, in pancreatic acinar cells, localized uncaging of calcium has been used to investigate the mechanism of calcium-induced calcium release (CICR) and the initiation of global calcium waves and oscillations, which are crucial for regulating secretion. nih.gov
The ability to precisely control the timing and location of the calcium signal allows for the dissection of complex signaling pathways and the correlation of specific calcium dynamics with downstream physiological events.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Ca²⁺ Dissociation Constant (Kd) Before Photolysis | 80 nM | thermofisher.comnih.gov |
| Ca²⁺ Dissociation Constant (Kd) After Photolysis | >1 mM | thermofisher.cominterchim.fr |
| Mg²⁺ Dissociation Constant (Kd) | 9 mM | thermofisher.comnih.gov |
| Quantum Yield of Photolysis (with Ca²⁺) | ~0.2 - 0.23 | thermofisher.comnih.gov |
| Optimal Uncaging Wavelengths | ~350-365 nm | thermofisher.comnih.gov |
Table 2: Commonly Paired Calcium Indicators with this compound
| Indicator | Type | Key Features | Reference |
| Fluo-4 | Intensity-based | High fluorescence enhancement upon Ca²⁺ binding; compatible with 488 nm excitation. | researchgate.netresearchgate.netumass.edu |
| Fura Red | Ratiometric | Allows for quantitative Ca²⁺ measurements; excited at 488 nm. | nih.gov |
| Oregon Green BAPTA-5N | Intensity-based (low affinity) | Suitable for measuring high Ca²⁺ concentrations. | nih.govnih.gov |
Compound Names
this compound (o-nitrophenyl EGTA)
Fluo-4
Fura Red
Oregon Green BAPTA-5N
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
DMNP-EDTA (1-(4,5-dimethoxy-2-nitrophenyl)EDTA)
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)
Experimental Methodologies for Np Egta Utilization
Intracellular Loading Strategies
Effective utilization of NP-EGTA requires its successful delivery into the intracellular environment. The choice of loading strategy depends on the experimental goals, cell type, and the desired level of control over the intracellular concentration of the chelator.
Patch-pipette dialysis is a direct method for introducing the cell-impermeant salt form of this compound into a single cell. fishersci.comthermofisher.com This technique, integral to whole-cell patch-clamp electrophysiology, allows for the precise control of the intracellular concentration of this compound by including it in the pipette solution. As the pipette solution equilibrates with the cell's cytoplasm, this compound is introduced, allowing researchers to set a known intracellular concentration. researchgate.net
This method is particularly advantageous for experiments requiring a well-defined starting concentration of the caged Ca²⁺ compound. For instance, studies investigating Ca²⁺-activated currents have utilized patch-pipettes containing both this compound and a fluorescent Ca²⁺ indicator to simultaneously control and monitor intracellular Ca²⁺ levels in specific regions of the cell. researchgate.net
| Parameter | Typical Value/Range | Source(s) |
| This compound Concentration | 1.2 mM - 1.5 mM | researchgate.net |
| Co-dialyzed Indicator | 80 µM Fluo-4 | researchgate.net |
| Application | Electrophysiology, Ca²⁺ imaging | researchgate.net |
For experiments involving populations of cells or when invasive techniques like patch-clamping are not feasible, the acetoxymethyl (AM) ester form of this compound (this compound AM) is widely used. interchim.frthermofisher.comthermofisher.com this compound AM is a lipophilic derivative that can readily cross the cell membrane. ruixibiotech.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into the membrane-impermeant this compound. interchim.frthermofisher.com This process effectively traps the active chelator within the cytoplasm. interchim.fr
This loading strategy is advantageous for studies in cell cultures and tissue preparations. rapp-opto.comresearchgate.net After loading, the this compound can act as a high-affinity Ca²⁺ buffer until it is photolyzed by UV light. interchim.frthermofisher.comthermofisher.com It is important to note that the AM ester form itself does not bind Ca²⁺; this binding capacity is only acquired after the removal of the AM groups by intracellular enzymes. interchim.frthermofisher.comthermofisher.com
| Loading Parameter | Typical Condition | Source(s) |
| Compound | This compound AM | rapp-opto.com |
| Co-loaded Dye | Fluo-4 AM | rapp-opto.com |
| Application | Cell populations, tissue slices | rapp-opto.com |
Optimization of Photolysis Parameters
The liberation of Ca²⁺ from this compound is triggered by photolysis with UV light. nih.govmssm.edu The precise control over the location, timing, and amount of Ca²⁺ released is a key strength of this technique and requires careful optimization of the light source parameters. springernature.com
The amount of Ca²⁺ released from this compound is directly proportional to the intensity and duration of the UV light exposure. researchgate.net Researchers can generate rapid, step-like increases in intracellular Ca²⁺ or slower, ramp-like changes by modulating these parameters. researchgate.netnih.gov Experiments have demonstrated that varying either the exposure time (e.g., from 8 to 32 milliseconds) or the laser intensity (e.g., from 0.5 to 0.75 mW) allows for fine control over the resulting calcium transient. researchgate.net This level of control is crucial for studying the dose-response relationships of Ca²⁺-dependent cellular processes.
Suitable UV light sources for the photolysis of this compound include mercury arc lamps (365 nm), frequency-doubled ruby lasers (347 nm), and various UV lasers (351-364 nm). thermofisher.comnih.govmssm.edu For example, exposing this compound-loaded platelets to a 350 nm UV light source for 0.6 seconds has been shown to successfully uncage calcium and trigger physiological responses. researchgate.net
| Photolysis Parameter | Example Value | Outcome | Source(s) |
| UV Wavelength | ~350 nm | Efficient Photolysis | mssm.eduresearchgate.net |
| Exposure Duration | 5 ms (B15284909) - 500 ms | Controlled Ca²⁺ Release | rapp-opto.comnih.gov |
| Laser Power | 0.5 mW - 0.75 mW | Graded Ca²⁺ Increase | researchgate.net |
A significant advantage of using this compound is the ability to induce highly localized increases in Ca²⁺ concentration within specific subcellular compartments. springernature.comnih.gov This is typically achieved by focusing a UV laser beam onto a small, predefined region of the cell, such as the apical or basal pole, or even a spot as small as ~1 µm in diameter. researchgate.netrapp-opto.comnih.gov This spatial precision allows for the investigation of the polarized nature of Ca²⁺ signaling and the distribution of Ca²⁺-sensitive channels and effectors. researchgate.netnih.gov
For even greater spatial resolution in three dimensions, two-photon excitation can be employed. However, studies have shown that this compound has a very low two-photon uncaging yield, making other caged compounds like DM-nitrophen or azid-1 more suitable for this specific application. nih.govinstras.comnih.govnih.gov Nevertheless, for single-photon confocal or wide-field microscopy, localized uncaging of this compound remains a robust and widely used technique. rapp-opto.comnih.gov
| Uncaging Region Parameter | Example Dimension | Application | Source(s) |
| Spot Diameter | ~1 µm | Somatic uncaging in astrocytes | rapp-opto.com |
| Circular Region Radius | 1.6 - 2.2 µm | Localized signaling in pancreatic cells | nih.gov |
| Area | 30 - 80 µm² | Subcellular current activation | researchgate.net |
Considerations for Maintaining Physiological Ionic Environments during Experiments
When conducting experiments with this compound, it is crucial to maintain a physiological ionic environment to ensure that the observed effects are due to the controlled release of Ca²⁺ and not to unintended ionic imbalances. The composition of both the extracellular bath solution and the intracellular (pipette) solution must be carefully controlled.
A key feature of this compound is its high selectivity for Ca²⁺ (dissociation constant, Kd ≈ 80 nM) over magnesium (Mg²⁺) (Kd ≈ 9 mM). interchim.frnih.govmssm.edu This is a significant advantage as it does not perturb physiological levels of intracellular Mg²⁺, which are typically in the millimolar range. thermofisher.comthermofisher.comthermofisher.com Experimental solutions are often formulated to reflect this, containing physiological concentrations of ions like K⁺, Cl⁻, and buffering agents like HEPES to maintain a stable pH, typically around 7.2-7.4. sysy.comnih.gov When preparing intracellular solutions for patch-pipette experiments, it is common to include EGTA or a Ca-EGTA buffer system to precisely set the resting free Ca²⁺ concentration before photolysis. researchgate.net
| Buffer Component | Typical Concentration | Purpose | Source(s) |
| HEPES | 10 - 40 mM | pH Buffering (pH 7.2-7.4) | sysy.comresearchgate.net |
| KCl | 100 - 130 mM | Major intracellular cation | thermofisher.comsysy.com |
| Free Mg²⁺ | ~1 mM | Maintain physiological Mg²⁺ level | mssm.edu |
| EGTA | 5 - 10 mM | Set pre-photolysis free Ca²⁺ | thermofisher.comresearchgate.net |
Emerging Research Directions and Future Innovations
Design and Synthesis of Novel Caging Groups for Expanded Spectral Range (e.g., Red-Shifted Absorption)
A significant limitation of traditional caging groups like the o-nitrophenyl group in NP-EGTA is their reliance on UV light for photolysis. UV light has shallow tissue penetration and can be phototoxic to cells, limiting its application in living tissues and whole organisms. To overcome these challenges, a major research focus has been the design and synthesis of novel caging groups with absorption maxima shifted to longer, less damaging wavelengths (red-shifted absorption).
The development of photolabile protecting groups (PPGs) that can be cleaved by visible or even near-infrared (NIR) light is a key innovation. researchgate.net Researchers have successfully modified coumarinylmethyl backbones by introducing electron-donating and electron-withdrawing groups to create a family of PPGs with redshifted absorption. figshare.com For instance, diethylamino-thiocoumarylmethyl and diethylamino-coumarylidenemalononitrilemethyl groups are notable for their ability to be uncaged with cyan light (470-500 nm). figshare.com These groups exhibit a significant action cross-section in this range while having low absorption in the UV and blue regions, which allows for orthogonal photoactivation when used in conjunction with traditional UV-sensitive cages. figshare.com
Another promising strategy involves the development of caging groups based on chromophores like bis-styrylthiophene (BIST), which has an absorption maximum at 440 nm. fsu.edu Appending EGTA to the BIST caging group has generated a calcium chelator that can be activated by both 405 nm and 810 nm light, the latter through two-photon excitation. researchgate.net This expansion of the spectral range not only enhances tissue penetration but also opens up possibilities for multiplexed experiments where different caged compounds can be selectively activated with different wavelengths of light. researchgate.net
Development of Caged Compounds with Enhanced Photochemical Efficiency
The efficiency of a caged compound is determined by two key photochemical properties: its extinction coefficient (ε), which measures how strongly it absorbs light at a given wavelength, and its quantum yield (Φ), which represents the fraction of absorbed photons that result in photolysis. This compound has a relatively low extinction coefficient, meaning it makes inefficient use of the incident light for uncaging. researchgate.netucsd.edu This inefficiency necessitates high-intensity light for photolysis, increasing the risk of photodamage.
To address this, researchers have developed new caged calcium compounds with significantly improved photochemical efficiency. A notable example is DMNPE-4, a dimethoxy-ortho-nitrophenyl derivative of EGTA. DMNPE-4 boasts a much higher extinction coefficient than this compound, allowing for the release of the same amount of Ca²⁺ with less light. researchgate.netucsd.edu Another highly efficient caging chromophore is nitrodibenzofuran (NDBF). instras.com NDBF-EGTA is reported to be 16 to 160 times more efficient than cages based on the ortho-nitrobenzyl chromophore, with a quantum yield of photolysis of 0.7 and an extinction coefficient of 18,400 M⁻¹ cm⁻¹. instras.com This high efficiency is crucial for applications requiring rapid and substantial increases in calcium concentration with minimal light exposure, such as in the study of cardiac muscle contraction. instras.com
| Compound | Extinction Coefficient (ε) at ~350 nm (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Pre-photolysis K_d for Ca²⁺ (pH ~7.2) | Post-photolysis K_d for Ca²⁺ |
|---|---|---|---|---|
| This compound | ~975 | ~0.04 - 0.08 | 80 nM | > 5 mM |
| DMNPE-4 | 5,120 | 0.09 | 48 nM | ~2 mM |
| NDBF-EGTA | 18,400 (at 330 nm) | 0.7 | ~100 nM | ~1 mM |
Integration with Optogenetics and Advanced Biological Interrogation Tools
The integration of caged compounds with optogenetics represents a powerful approach for dissecting complex neural circuits and cellular signaling pathways. researchgate.netnih.gov Optogenetics uses light to control genetically encoded light-sensitive proteins, such as channelrhodopsin-2 (ChR2), to manipulate cellular activity, often by depolarizing neurons. researchgate.netnih.gov While optogenetics provides excellent control over membrane potential, caged compounds like this compound offer direct control over the concentration of intracellular second messengers like calcium. researchgate.net
By combining these two techniques, researchers can investigate the interplay between membrane depolarization and subsequent calcium signaling with high spatiotemporal precision. For example, one could use optogenetics to stimulate a specific neuron or neuronal population and simultaneously use photorelease of caged Ca²⁺ to mimic or modulate the resulting intracellular calcium transients. researchgate.net This dual-control strategy allows for a more nuanced interrogation of cause-and-effect relationships in cellular processes. nih.gov The development of spectrally distinct caged compounds and optogenetic tools is crucial for this integration, allowing for independent control of each component without spectral overlap. nih.gov For instance, a blue-light activated optogenetic tool could be paired with a UV-sensitive caged compound, or vice-versa, enabling multichromic optical probing of neuronal function. nih.gov
Uncaging Strategies for Multi-Cellular Systems and Organ-Level Studies
Extending the use of caged compounds from single cells to multicellular preparations like brain slices, and ultimately to in vivo studies in whole organisms, presents significant challenges, primarily related to light delivery and spatial confinement of the uncaging event. Two-photon excitation (2PE) microscopy has emerged as a key technology to address these challenges. frontiersin.org By focusing a near-infrared laser, which penetrates tissue more deeply and with less scattering than UV light, 2PE can excite a chromophore in a tiny, diffraction-limited volume. nih.gov This provides exquisite three-dimensional spatial resolution, allowing for the stimulation of individual synapses within a dense tissue environment. ucdavis.edu
However, this compound has been shown to have no measurable uncaging yield with two-photon excitation, limiting its utility for these applications. ucsd.edunih.gov This has driven the development of a new generation of caged compounds with high two-photon absorption cross-sections. researchgate.net Cages like MNI-glutamate and CDNI-glutamate were specifically designed for efficient two-photon uncaging and have been widely used to map neural circuits in brain slices. frontiersin.orgnih.gov The principles learned from these compounds are being applied to develop more efficient two-photon sensitive calcium cages. The ability to precisely deliver caged compounds and then uncage them deep within living tissue opens the door to studying calcium signaling in the context of intact neural circuits and organ systems, such as observing calcium waves spreading through an entire organ. nih.gov
Computational Approaches for Predicting and Analyzing Complex Calcium Signaling
The spatiotemporal dynamics of calcium signals following photorelease from a caged compound are complex, governed by factors such as the rate of photolysis, diffusion of the released calcium, binding to endogenous buffers, and uptake or extrusion by cellular machinery. researchgate.netberkeley.edu Computational modeling has become an indispensable tool for understanding and predicting these complex dynamics. figshare.comfrontiersin.org
Mathematical models can be developed to simulate the entire process, from the initial photorelease event to the subsequent diffusion and buffering of calcium ions. nih.gov These models can incorporate experimentally determined parameters, such as the quantum yield of the caged compound and the concentration of endogenous calcium buffers, to predict the precise shape, amplitude, and spatial extent of the calcium transient. researchgate.netplos.org For instance, equations have been derived to predict the amount of cage photolyzed and the temporal behavior of the liberated calcium distribution under various conditions, which is critical for interpreting experimental results accurately. ucsd.edunih.gov
Furthermore, these computational approaches can be used to perform in silico experiments that would be difficult or impossible to conduct at the bench, helping to generate new hypotheses about the roles of specific calcium signaling patterns in cellular function. researchgate.netmdpi.com By integrating data from calcium imaging experiments with sophisticated computational models, researchers can gain a more quantitative and predictive understanding of the intricate world of cellular calcium signaling. plos.org
Q & A
Basic Research Questions
Q. What experimental design principles are critical for studying NP-Egta’s biochemical interactions?
- Methodological Guidance :
- Use controlled in vitro assays (e.g., fluorescence quenching, UV-Vis spectroscopy) to quantify binding affinity between this compound and target ions (e.g., Ca²⁺).
- Include negative controls (e.g., non-chelating analogs) to isolate this compound-specific effects .
- Ensure reproducibility by standardizing buffer conditions (pH, ionic strength) and reporting deviations .
- Example Table :
| Parameter | Optimal Range | Rationale |
|---|---|---|
| pH | 7.4 ± 0.2 | Mimics physiological conditions |
| Temperature | 25°C | Reduces thermal denaturation risk |
| Incubation Time | 30–60 min | Balances equilibrium and stability |
Q. How can researchers validate this compound’s specificity in complex biological matrices?
- Methodological Guidance :
- Employ competitive binding assays with structurally similar ions (e.g., Mg²⁺ vs. Ca²⁺) to assess selectivity .
- Use mass spectrometry (MS) or inductively coupled plasma (ICP) techniques to confirm ion recovery rates .
- Address matrix effects by spiking known concentrations of this compound into serum or tissue homogenates and comparing recovery rates .
Advanced Research Questions
Q. How should contradictory data on this compound’s cellular uptake efficiency be resolved?
- Methodological Guidance :
- Perform meta-analysis of existing studies, highlighting variables like cell type (e.g., HEK293 vs. HeLa) and detection methods (e.g., flow cytometry vs. confocal microscopy) .
- Conduct power analysis to evaluate if underpowered studies contributed to discrepancies (target ≥80% power with α = 0.05) .
- Use Bayesian statistics to quantify the probability of this compound’s uptake under conflicting models .
Q. What advanced techniques are suitable for analyzing this compound’s kinetics in dynamic systems?
- Methodological Guidance :
- Apply stopped-flow spectroscopy to capture rapid binding/unbinding events (millisecond resolution) .
- Implement computational modeling (e.g., molecular dynamics simulations) to predict this compound behavior in silico before in vivo validation .
- Compare kinetic parameters (e.g., kon, koff) across pH gradients to identify environmental dependencies .
Q. How can researchers address ethical and reproducibility challenges in this compound studies?
- Methodological Guidance :
- Adhere to FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical or biological significance .
Data Presentation and Analysis Standards
Q. What statistical frameworks are recommended for this compound dose-response studies?
- Methodological Guidance :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
- Report 95% confidence intervals for EC50 values and assess goodness-of-fit (e.g., R² > 0.95) .
- Example Table :
| Model | EC50 (µM) | R² | 95% CI |
|---|---|---|---|
| Hill Equation | 12.3 | 0.97 | 11.8–12.8 |
| Logistic | 13.1 | 0.93 | 12.5–13.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
